molecular formula C6H3FN2O2S B2603947 4-Cyanopyridine-2-sulfonyl fluoride CAS No. 2138039-28-6

4-Cyanopyridine-2-sulfonyl fluoride

Cat. No.: B2603947
CAS No.: 2138039-28-6
M. Wt: 186.16
InChI Key: IWRFBPXIFMOLON-UHFFFAOYSA-N
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Description

4-Cyanopyridine-2-sulfonyl fluoride is a chemical compound with the molecular formula C6H3FN2O2S. It is characterized by the presence of a cyanopyridine ring substituted with a sulfonyl fluoride group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyanopyridine-2-sulfonyl fluoride typically involves the introduction of a sulfonyl fluoride group to a cyanopyridine precursor. One common method involves the reaction of 4-cyanopyridine with sulfuryl fluoride (SO2F2) under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl fluoride group .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Cyanopyridine-2-sulfonyl fluoride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Cyanopyridine-2-sulfonyl fluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyanopyridine-2-sulfonyl fluoride involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites on target molecules, such as amino groups in proteins. The resulting sulfonamide or sulfonate linkages can alter the structure and function of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyanopyridine-2-sulfonyl fluoride is unique due to the presence of both a cyanopyridine ring and a sulfonyl fluoride group. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry .

Properties

IUPAC Name

4-cyanopyridine-2-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3FN2O2S/c7-12(10,11)6-3-5(4-8)1-2-9-6/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWRFBPXIFMOLON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C#N)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138039-28-6
Record name 4-cyanopyridine-2-sulfonyl fluoride
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